(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine
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Overview
Description
(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring substituted with a benzyl group and a difluoromethyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents under specific conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce double bonds.
Substitution: The benzyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups in place of the benzyl or difluoromethyl groups.
Scientific Research Applications
(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications:
Mechanism of Action
The mechanism by which (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-1-Benzyl-4-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
(3S,4R)-1-Benzyl-4-(chloromethyl)pyrrolidin-3-amine: Features a chloromethyl group in place of the difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine imparts unique properties such as increased metabolic stability and altered lipophilicity compared to its analogs
Properties
IUPAC Name |
(3S,4R)-1-benzyl-4-(difluoromethyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)10-7-16(8-11(10)15)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXCFTWJGQNMIP-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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